7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
2-benzoyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-22-10-4-9-20-23(22)24(18-8-5-13-26-15-18)28-19-12-11-17(14-21(19)27-20)25(30)16-6-2-1-3-7-16/h1-3,5-8,11-15,24,27-28H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALTXYLEFCPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multistep organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of acetophenone with iodine in DMSO, followed by the addition of 2-aminobenzyl alcohol, can yield the desired product through a series of dicyclization and ring-opening sequences .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Dibenzodiazepine Derivatives
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 6e) correlate with higher decomposition temperatures due to increased intermolecular interactions. The target compound’s phenylcarbonyl group may confer intermediate stability compared to nitro or bromo substituents .
- Pyridine Positional Isomerism: The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in ) may alter hydrogen-bonding capacity or π-stacking interactions in biological systems .
- Solubility and Lipophilicity: The methoxy and trifluoromethyl groups in suggest enhanced solubility and membrane permeability, respectively. The target compound’s phenylcarbonyl group could balance polarity and lipophilicity .
Structural Confirmation and Spectral Data
- X-ray Diffraction: Used to confirm the structure of 6e (), highlighting the importance of crystallography in validating complex heterocycles.
- NMR Spectroscopy: ¹H and ¹³C NMR data () resolve substituent-specific shifts. For example:
Potential Structure-Activity Relationships (SAR)
While biological data are absent in the evidence, structural trends suggest:
- Electron-Withdrawing Groups: Nitro (6e) or bromo (6g) substituents may enhance binding affinity to electrophilic targets.
- Pyridine vs. Benzene Rings: The pyridin-3-yl group in the target compound could improve solubility or receptor selectivity compared to purely aromatic substituents .
- Bulk and Steric Effects: The cyclohexyl group in 6f may hinder metabolic degradation, whereas the target’s phenylcarbonyl offers a balance of size and electronic properties .
Biological Activity
7-(Phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo diazepine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.44 g/mol. The structure features a dibenzodiazepine core with a phenylcarbonyl and pyridine substituent, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with specific enzymes and receptors in the body. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with similar scaffolds have shown significant inhibitory activity against DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to proliferate .
Antitumor Activity
A study evaluated the antitumor potential of related compounds against various human cancer cell lines. The findings demonstrated that certain derivatives exhibited potent growth inhibition:
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
These compounds showed better activity compared to standard agents like 5-fluorouracil . The mechanism involved cell-cycle arrest and induction of apoptosis via caspase activation.
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored due to its interaction with β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE1 can reduce amyloid-beta peptide formation, a hallmark of Alzheimer's pathology . Compounds with similar structures have been suggested to modulate this pathway effectively.
Case Study 1: Antitumor Efficacy
In a study involving SNB-75 glioblastoma cells treated with a derivative of the compound:
- Apoptosis Induction : The treatment resulted in a significant increase in apoptotic cells (24.11% total apoptosis) compared to untreated controls (1.38%) as measured by Annexin V-FITC staining.
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Total Apoptosis (%) |
|---|---|---|---|---|
| Compound 20/SNB-75 | 8.49 | 13.43 | 2.19 | 24.11 |
| Control/SNB-75 | 0.73 | 0.28 | 0.37 | 1.38 |
This study highlights the compound's potential as an effective antitumor agent through apoptotic pathways .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to amyloid-beta toxicity demonstrated that these compounds could significantly reduce cell death and promote neuronal survival by inhibiting BACE1 activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-(phenylcarbonyl)-11-(pyridin-3-yl)-dibenzo[b,e][1,4]diazepin-1-one, and how do reaction conditions influence yield?
- Methodology : Palladium(II)-catalyzed cyclization/addition reactions in green solvents (e.g., water/ethanol mixtures) are effective for dibenzo[b,e][1,4]diazepine derivatives. Optimal conditions include heating to 100°C in sealed tubes and purification via column chromatography. Variations in substituents (e.g., pyridinyl vs. methoxyphenyl groups) may require adjusted boronic acid equivalents or reaction times .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR and -NMR to confirm regioselectivity.
Q. How should researchers validate the structural conformation of this compound?
- Methodology : Use X-ray crystallography to resolve the dibenzo[b,e][1,4]diazepine core and confirm substituent orientations. For example, crystal structures of analogous compounds (e.g., 11-(4-methoxyphenyl) derivatives) reveal chair-like conformations in the diazepine ring and intermolecular hydrogen bonding patterns .
- Validation Steps : Compare experimental NMR chemical shifts (e.g., carbonyl signals at ~170 ppm in -NMR) with computational predictions from DFT calculations.
Advanced Research Questions
Q. What strategies address contradictions in pharmacological activity data for dibenzo[b,e][1,4]diazepine derivatives?
- Methodology : Perform dose-response assays across multiple cell lines to distinguish target-specific effects from off-target interactions. For example, discrepancies in IC values may arise from variations in cell membrane permeability or metabolic stability of the pyridin-3-yl substituent .
- Data Reconciliation : Use multivariate analysis to correlate structural features (e.g., electron-withdrawing phenylcarbonyl groups) with activity trends. Cross-reference with molecular docking studies to identify binding site interactions (e.g., with GABA receptors or kinase domains).
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate logP, solubility, and metabolic stability. For instance, the pyridinyl moiety may enhance water solubility but reduce blood-brain barrier permeability .
- Validation : Compare in silico predictions (e.g., SwissADME) with experimental data from hepatic microsome assays or Caco-2 cell permeability studies.
Q. What experimental designs optimize the compound’s selectivity for specific biological targets?
- Methodology : Use factorial design to test substituent modifications (e.g., replacing phenylcarbonyl with acetyl groups) and assess their impact on selectivity. For example, 10-aryl-substituted analogs show enhanced affinity for serotonin receptors over dopamine transporters .
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., substituent polarity, steric bulk) affecting target engagement.
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Guidelines : Link hypotheses to established theories, such as the "lock-and-key" model for receptor binding or frontier molecular orbital theory for reactivity predictions. For example, the electron-deficient pyridinyl group may facilitate nucleophilic aromatic substitution reactions .
- Implementation : Use cheminformatics tools (e.g., MOE, Schrodinger Suite) to map electronic properties and simulate reaction pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
